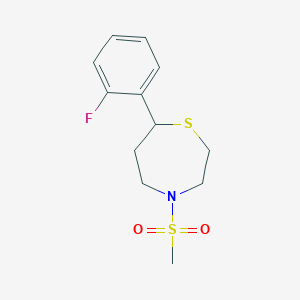
7-(2-Fluorophenyl)-4-(methylsulfonyl)-1,4-thiazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Fluorophenyl)-4-(methylsulfonyl)-1,4-thiazepane is a chemical compound that belongs to the class of thiazepanes. Thiazepanes are seven-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of the fluorophenyl and methylsulfonyl groups in this compound imparts unique chemical and physical properties, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Fluorophenyl)-4-(methylsulfonyl)-1,4-thiazepane typically involves the following steps:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen atoms.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the thiazepane ring with a 2-fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the thiazepane ring in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the fluorophenyl group or the thiazepane ring, potentially altering the compound’s structure and properties.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the fluorophenyl group or thiazepane ring.
Substitution: Functionalized derivatives with various substituents on the fluorophenyl group.
Wissenschaftliche Forschungsanwendungen
7-(2-Fluorophenyl)-4-(methylsulfonyl)-1,4-thiazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(2-Fluorophenyl)-4-(methylsulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, while the methylsulfonyl group can influence its solubility and stability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(2-Chlorophenyl)-4-(methylsulfonyl)-1,4-thiazepane: Similar structure but with a chlorine atom instead of fluorine.
7-(2-Bromophenyl)-4-(methylsulfonyl)-1,4-thiazepane: Contains a bromine atom in place of fluorine.
7-(2-Methylphenyl)-4-(methylsulfonyl)-1,4-thiazepane: Features a methyl group instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in 7-(2-Fluorophenyl)-4-(methylsulfonyl)-1,4-thiazepane imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Eigenschaften
IUPAC Name |
7-(2-fluorophenyl)-4-methylsulfonyl-1,4-thiazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S2/c1-18(15,16)14-7-6-12(17-9-8-14)10-4-2-3-5-11(10)13/h2-5,12H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLNWPIWBCCERE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(SCC1)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
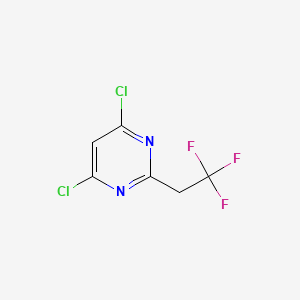
![N-[2-(4-phenylpiperazin-1-yl)ethyl]-9-sulfanylidene-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,11(16),12,14-heptaene-5-carboxamide](/img/structure/B2376191.png)

![5-Hydroxy-3,9-diazaspiro[5.5]undecan-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2376195.png)
![3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide](/img/structure/B2376198.png)
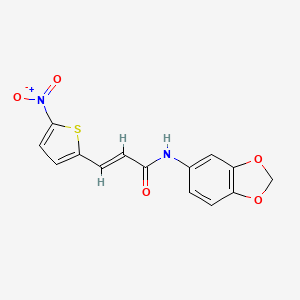
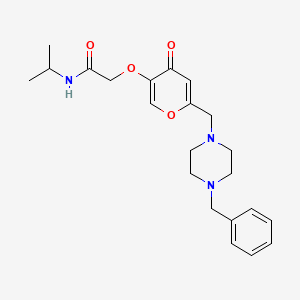
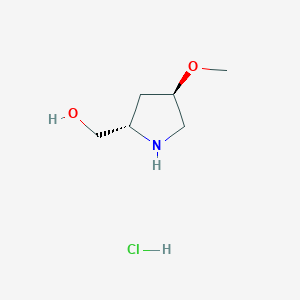
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2376205.png)
![N1-(4-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2376207.png)
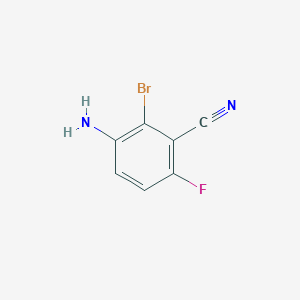
![2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2376209.png)
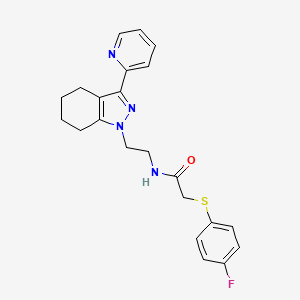
![propyl[(pyridin-2-yl)methyl]amine hydrochloride](/img/structure/B2376211.png)
